cis-3-Methyl-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Methyl-3-hexene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on either side of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Protonolysis: One common method to synthesize cis-3-Methyl-3-hexene is through the hydroboration of 3-hexyne followed by protonolysis. This method involves the addition of borane (BH3) to the alkyne, followed by treatment with a proton source to yield the desired alkene.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 3-methyl-3-hexyne using a Lindlar catalyst, which selectively produces the cis-alkene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form 3-methylhexane using hydrogen gas and a suitable catalyst.
Halogenation: It can react with halogens like bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane for epoxidation.
Hydrogenation: Hydrogen gas and a palladium or platinum catalyst.
Halogenation: Bromine or chlorine in an inert solvent.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: 3-Methylhexane.
Halogenation: 3,4-Dibromo-3-methylhexane.
Scientific Research Applications
cis-3-Methyl-3-hexene has various applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms involving alkenes.
Biology: Its derivatives are studied for potential biological activities and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of cis-3-Methyl-3-hexene in chemical reactions typically involves the interaction of its double bond with electrophiles or nucleophiles. For example, in epoxidation, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring through a concerted reaction mechanism .
Comparison with Similar Compounds
trans-3-Methyl-3-hexene: The trans isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
3-Methyl-2-hexene: This compound has the double bond in a different position, affecting its reactivity and applications.
3-Methyl-1-hexene: Another positional isomer with distinct properties.
Uniqueness: cis-3-Methyl-3-hexene is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart .
Properties
CAS No. |
4914-89-0 |
---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(Z)-3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6- |
InChI Key |
FHHSSXNRVNXTBG-SREVYHEPSA-N |
Isomeric SMILES |
CC/C=C(/C)\CC |
Canonical SMILES |
CCC=C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.